1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one
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Overview
Description
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that features a thiazole ring substituted with a bromophenyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromopropiophenone: Similar structure but lacks the thiazole ring.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in other substituents.
Uniqueness
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one is unique due to the combination of the bromophenyl group and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89991-29-7 |
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Molecular Formula |
C12H10BrNOS |
Molecular Weight |
296.18 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C12H10BrNOS/c1-8(15)6-12-14-11(7-16-12)9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
InChI Key |
KMHJPIBAZPWZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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